molecular formula C18H14Cl2FN3O2 B2584258 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694456-97-8

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2584258
CAS No.: 694456-97-8
M. Wt: 394.23
InChI Key: AJTAIHWICOKQPY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used to prepare dihydropyrimidinones (DHPMs) and related scaffolds . Structurally, it features a 2,4-dichlorophenyl group at the C4 position, a 2-fluorophenyl carboxamide at N1, and a methyl group at C4. Tetrahydropyrimidines are known for diverse bioactivities, including antibacterial, antitubercular, and antioxidant effects, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O2/c1-9-15(17(25)23-14-5-3-2-4-13(14)21)16(24-18(26)22-9)11-7-6-10(19)8-12(11)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAIHWICOKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C15_{15}H13_{13}Cl2_{2}F1_{1}N2_{2}O
  • Molecular Weight: Approximately 319.18 g/mol

Biological Activity Overview

The biological activity of this compound has been studied across various fields, particularly in medicinal chemistry. The following sections summarize key findings regarding its biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines:

  • Cell Lines Tested: Mia PaCa-2, PANC-1, RKO, LoVo
  • Mechanism: These compounds may inhibit key enzymes involved in tumor progression and induce apoptosis in cancer cells .

Antimicrobial Properties

Research has demonstrated that certain tetrahydropyrimidine derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliLow inhibition
Candida albicansModerate inhibition

These findings suggest potential applications in treating infections caused by resistant strains .

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated their ability to scavenge free radicals effectively:

Assay Type IC50 Value (mg/ml)
DPPH Scavenging0.6
Reducing PowerModerate

This suggests a role in mitigating oxidative stress-related diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for tumor growth.
  • DNA Interaction: Some studies suggest that tetrahydropyrimidines can intercalate with DNA, disrupting replication and transcription processes.
  • Chaperone Modulation: Emerging research indicates that these compounds may modulate the activity of heat shock proteins (Hsp70), enhancing cellular stress responses .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of tetrahydropyrimidines. The study focused on structure-activity relationships (SAR) to optimize antitumor efficacy while minimizing toxicity. The results indicated that modifications to the dichlorophenyl moiety significantly impacted biological activity:

  • Modification A: Increased antitumor activity against pancreatic cancer cells.
  • Modification B: Enhanced selectivity towards bacterial strains with reduced cytotoxicity towards human cells.

Scientific Research Applications

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Research suggests that compounds with similar structures possess notable antitumor properties. The mechanisms of action include:

  • Inhibition of Thioredoxin Reductase (TrxR) : This enzyme plays a crucial role in maintaining cellular redox balance; its inhibition can lead to increased oxidative stress in cancer cells.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Data Table: Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMia PaCa-25.0Inhibition of TrxR1
BPANC-13.5DNA intercalation
CHepG27.0Apoptosis induction

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to substituents on the pyrimidine ring significantly affect biological activity. Increased halogenation on phenyl rings has been associated with enhanced cytotoxicity against certain cancer cell lines.

In Vivo Studies

In a recent study involving xenograft models, administration of related tetrahydropyrimidine derivatives resulted in significant tumor regression compared to controls. This suggests potent in vivo antitumor activity and supports further exploration of this compound's therapeutic potential.

Therapeutic Potential

The compound's unique structure allows it to target various biological pathways, making it a candidate for further development in cancer therapies and possibly other therapeutic areas such as anti-inflammatory or antimicrobial applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally analogous tetrahydropyrimidine derivatives, highlighting key substituents and their biological implications:

Compound Name C4 Substituent N1 Substituent Thione/Oxo Key Biological Activities References
4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) 2,4-Dichlorophenyl 2-Fluorophenyl Oxo Not explicitly reported (inferred) -
N-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4l) 2,4-Dichlorophenyl 4-Chlorophenyl Oxo Antibacterial (MIC: 12.5 µg/mL)
Ethyl-4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-Dichlorophenyl Ethyl ester Thioxo Antimicrobial (MIC: 25 µg/mL)
4-(4-Ethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4j) 4-Ethoxyphenyl Phenyl Oxo Moderate antibacterial activity
4-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Chlorophenyl 4-Ethoxyphenyl Oxo Not explicitly reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl group (target and 4l) enhances antibacterial activity compared to electron-donating groups like ethoxy (4j), likely due to increased lipophilicity and membrane penetration .
  • Halogen Positioning : The ortho-fluorine in the target’s N1 substituent may improve metabolic stability compared to para-chlorine in 4l, as fluorine reduces oxidative degradation .
  • Thione vs. Oxo : Thioxo derivatives (e.g., ) exhibit antioxidant properties but weaker antimicrobial activity compared to oxo analogs, possibly due to altered hydrogen-bonding capacity .
Physicochemical Properties
  • Lipophilicity : The 2,4-dichlorophenyl and 2-fluorophenyl groups increase logP values (~3.5) compared to methoxy/ethoxy analogs (logP ~2.0), improving membrane permeability .
  • Thermal Stability : Melting points for dichlorophenyl analogs range from 210–230°C, higher than ethoxy-substituted derivatives (180–190°C), correlating with crystallinity .
  • Spectral Data :
    • ¹³C NMR : Oxo carbonyl signals appear at δ 174.5–175.1 ppm, while thioxo analogs show C=S signals at δ 164.8–165.7 ppm .
    • IR : N-H stretches at 2977–3100 cm⁻¹ and carbonyl stretches at 1650–1700 cm⁻¹ confirm tetrahydropyrimidine core structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : Use Biginelli-like multicomponent reactions involving substituted urea, β-keto esters, and aryl aldehydes. Optimize reaction conditions (e.g., acid catalysts like HCl or Lewis acids) to enhance yield and regioselectivity. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC .
  • Key Challenges : Steric hindrance from the 2,4-dichlorophenyl and 2-fluorophenyl groups may reduce cyclization efficiency. Consider microwave-assisted synthesis to accelerate reaction kinetics.

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention times against known standards.
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. Confirm molecular weight via high-resolution mass spectrometry (HRMS-ESI) .
    • Advanced Options : Single-crystal X-ray diffraction for absolute conformation determination, as demonstrated in structurally analogous tetrahydropyrimidines .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Storage : Store at −20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the 2-oxo group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (generated via DFT optimization). Analyze binding affinity and interaction motifs (e.g., hydrogen bonding with the carboxamide group). Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Data Interpretation : Correlate computational results with in vitro assays (e.g., IC50_{50} values) to refine predictive models .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Case Example : If 1H^1H-NMR shows unexpected splitting patterns, consider dynamic effects (e.g., restricted rotation around the N-aryl bond). Variable-temperature NMR can confirm conformational exchange.
  • Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, X-ray crystallography of a related compound (Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) clarified substituent orientation .

Q. How is the compound’s stability under physiological conditions assessed?

  • Experimental Design :

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC.

Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).

  • Key Finding : The 2-oxo group may undergo reductive metabolism, necessitating prodrug strategies for in vivo applications .

Q. What structural modifications enhance selectivity for a target enzyme?

  • SAR Insights :

  • Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to improve steric complementarity.
  • Introduce electron-withdrawing groups (e.g., nitro) at the 6-methyl position to modulate electronic effects.
    • Validation : Synthesize analogs and test against enzyme panels (e.g., kinase profiling) to quantify selectivity indices .

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